Thiazolylacetyl glycine oxime hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

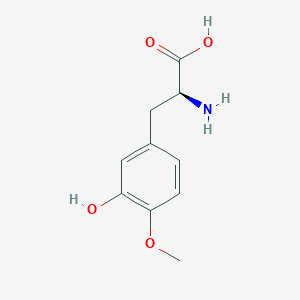

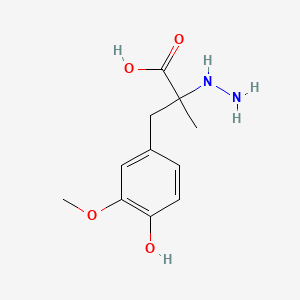

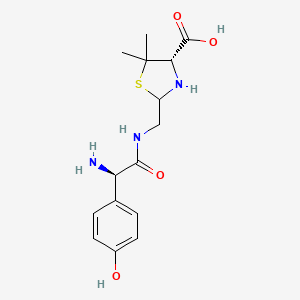

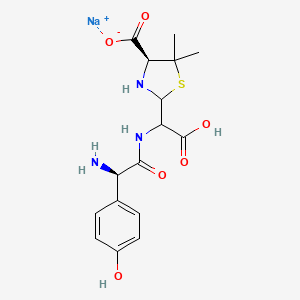

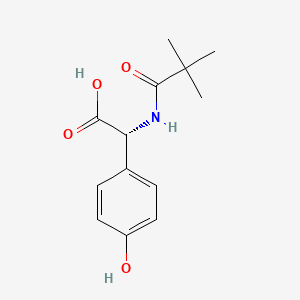

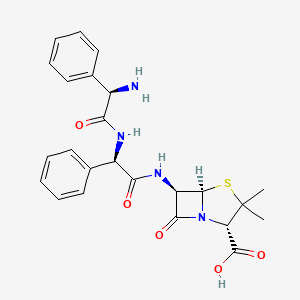

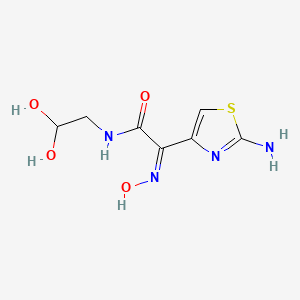

Thiazolylacetyl glycine oxime hydrate is a chemical compound . It is also known as Thiazolylacetyl glycine oxime and Cefdinir USP Impurity A . Its molecular formula is C7H10N4O4S .

Synthesis Analysis

Oxime esters, such as this compound, are emerging as the first-line building blocks in modern heterocyclic chemistry . They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . Oxime esters act as both internal oxidants and a precursor which participates in the framework of the final product .Molecular Structure Analysis

The molecular formula of this compound is C7H10N4O4S . Its average mass is 246.244 Da .Chemical Reactions Analysis

Oxime esters show high reaction activities in the N–O bond cleavage involved in organic transformation . N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process to form intermediates .科学的研究の応用

Antibacterial Activity

- A study by Sanz-Cervera et al. (2009) demonstrated the antibacterial activity of compounds with an oxa(thia)zole scaffold, synthesized using protected glycine. These compounds showed effectiveness against Staphylococcus aureus.

Role in Thiamin Biosynthesis

- ThiO, an FAD-dependent glycine oxidase, plays a crucial role in the biosynthesis of the thiazole moiety of thiamin pyrophosphate, as reported by Settembre et al. (2003) and Park et al. (2003).

Implications in Peptide Processing

- Melby et al. (2012) explored how TOMM enzymatic machinery processes various precursor peptides, revealing the bias for glycine and flexibility in substrate processing, crucial for designing combinatorial libraries for new structures.

Glycine in Hydrate Formation Inhibition

- Research by Naeiji et al. (2014), Sa et al. (2011), and Wang et al. (2020) indicated that glycine and other amino acids can inhibit hydrate crystal growth, which is significant for applications in CO2 sequestration and other industrial processes.

Applications in Health and Plant Stress Resistance

- Glycine plays a vital role in various biological processes, including glutathione metabolism, as outlined by Wu et al. (2004), and has implications in improving plant stress resistance as reported by Ashraf and Foolad (2007).

Glycine in Drug Synthesis and Freeze-Drying

- The role of glycine in the synthesis of pharmaceuticals is demonstrated in studies like Hughes et al. (2005), and its application in freeze-drying processes is detailed by Ogienko et al. (2017).

Safety and Hazards

将来の方向性

Oxime esters, such as Thiazolylacetyl glycine oxime hydrate, are gaining attention in the last decade due to their applicability as building blocks, internal oxidizing agents, and directing groups in the synthesis of heterocycle scaffolds . They are being utilized as a versatile platform for the synthesis of various 5-membered heterocycles .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Thiazolylacetyl glycine oxime hydrate involves the reaction of thiazole-4-carboxylic acid with hydroxylamine hydrochloride to form thiazole-4-carboxylic acid hydroxamic acid. This intermediate is then reacted with glycine to form thiazolylacetyl glycine hydroxamic acid, which is subsequently hydrated to form Thiazolylacetyl glycine oxime hydrate.", "Starting Materials": [ "Thiazole-4-carboxylic acid", "Hydroxylamine hydrochloride", "Glycine", "Water" ], "Reaction": [ "Step 1: Thiazole-4-carboxylic acid is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form thiazole-4-carboxylic acid hydroxamic acid.", "Step 2: Thiazole-4-carboxylic acid hydroxamic acid is then reacted with glycine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form thiazolylacetyl glycine hydroxamic acid.", "Step 3: Thiazolylacetyl glycine hydroxamic acid is then hydrated with water to form Thiazolylacetyl glycine oxime hydrate." ] } | |

CAS番号 |

178422-40-7 |

分子式 |

C7H10N4O4S |

分子量 |

246.25 g/mol |

IUPAC名 |

(2E)-2-(2-amino-1,3-thiazol-4-yl)-N-(2,2-dihydroxyethyl)-2-hydroxyiminoacetamide |

InChI |

InChI=1S/C7H10N4O4S/c8-7-10-3(2-16-7)5(11-15)6(14)9-1-4(12)13/h2,4,12-13,15H,1H2,(H2,8,10)(H,9,14)/b11-5+ |

InChIキー |

VRXTXNVEOQTWAG-VZUCSPMQSA-N |

異性体SMILES |

C1=C(N=C(S1)N)/C(=N\O)/C(=O)NCC(O)O |

SMILES |

C1=C(N=C(S1)N)C(=NO)C(=O)NCC(O)O |

正規SMILES |

C1=C(N=C(S1)N)C(=NO)C(=O)NCC(O)O |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

4-Thiazoleacetamide, 2-amino-N-(2,2-dihydroxyethyl)-α-(hydroxyimino)-, (Z)- (9CI) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。